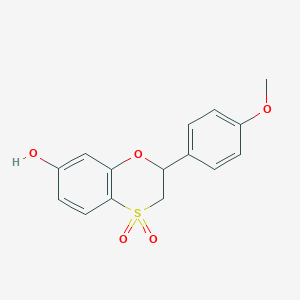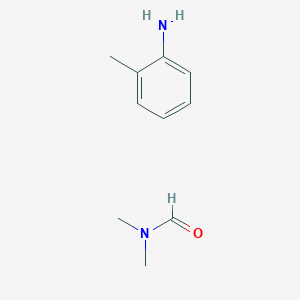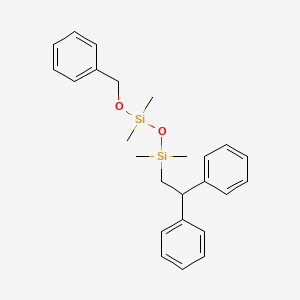
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyloxy group and a diphenylethyl group attached to a disiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of benzyloxy and diphenylethyl precursors with a disiloxane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing compounds.
Substitution: The benzyloxy and diphenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction may produce silanes. Substitution reactions can result in a variety of functionalized disiloxane derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets and pathways specific to its application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane: Similar structure but with a single silicon atom.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsiloxane: Similar structure but with a different siloxane backbone.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane oxide: Similar structure but with an oxidized silicon atom.
Uniqueness
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties compared to similar compounds with single silicon atoms or different siloxane structures. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
820207-12-3 |
|---|---|
Fórmula molecular |
C25H32O2Si2 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
[dimethyl(phenylmethoxy)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C25H32O2Si2/c1-28(2,27-29(3,4)26-20-22-14-8-5-9-15-22)21-25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,20-21H2,1-4H3 |
Clave InChI |
SNTYIIYTAUGMGB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


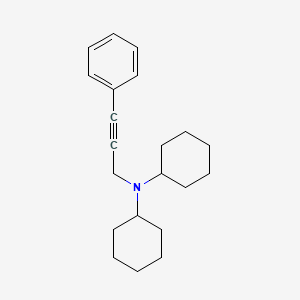
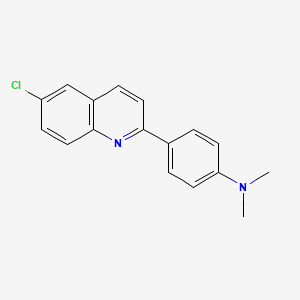
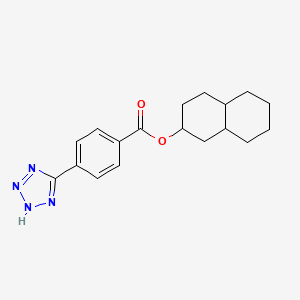
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
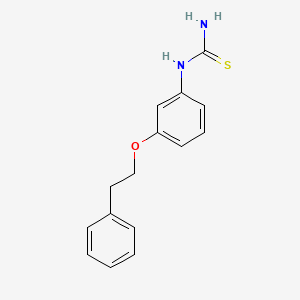
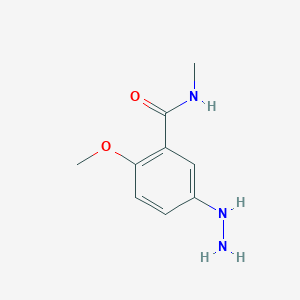
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
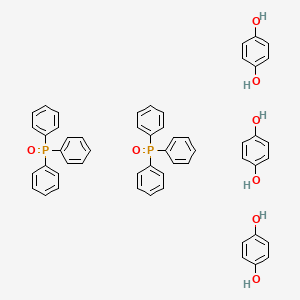

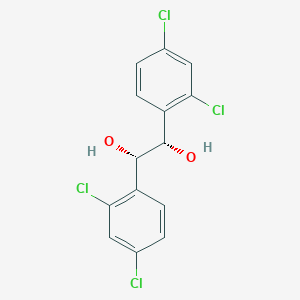
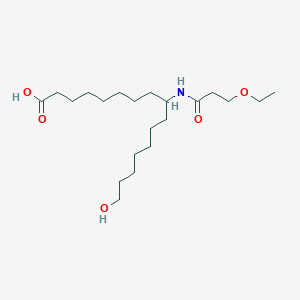
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
